1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H13NO2. It is a derivative of naphthalene, characterized by the presence of an amino group and a carboxylic acid group on a tetrahydronaphthalene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be synthesized through various methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. This process typically employs nickel catalysts under high pressure and temperature conditions . Another method involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .
Industrial Production Methods: Industrial production of this compound often relies on the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of specialized reactors that can maintain the necessary pressure and temperature conditions to ensure complete hydrogenation of the naphthalene derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming amides, esters, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as acyl chlorides and alcohols are used under acidic or basic conditions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Amides, esters, and other functionalized derivatives.
Scientific Research Applications
1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound serves as a mimetic for certain biological molecules, aiding in the study of biochemical pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a selective agonist for melanocortin-4 receptors, it binds to these receptors and activates them, leading to downstream signaling pathways that regulate energy balance and appetite . The exact molecular interactions and pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A hydrocarbon with similar structural features but lacking the amino and carboxylic acid groups.
2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
1-Amino-5,6,7,8-tetrahydronaphthalene: Another derivative with amino substitution at a different position.
Uniqueness: 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific functional groups and their positions on the tetrahydronaphthalene backbone. This unique structure allows it to interact with biological targets in ways that similar compounds cannot, making it valuable for specific medicinal and industrial applications .
Properties
IUPAC Name |
1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,9-10H,5-6,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCKTCPQIUFRLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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